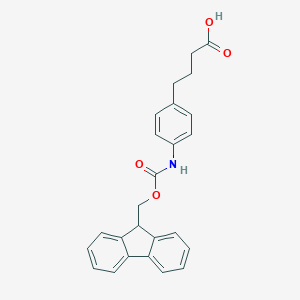

Fmoc-4-(4-aminophenyl)butanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid typically involves the protection of the amino group of 4-aminophenylbutanoic acid with the fluorenylmethoxycarbonyl (Fmoc) group . This is achieved using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Substituted amides and thiol derivatives.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Fmoc-4-(4-aminophenyl)butanoic acid serves as a protecting group during peptide synthesis. This allows researchers to selectively modify amino acids without affecting others, which is essential for constructing complex peptides. The Fmoc (fluorenylmethyloxycarbonyl) group can be easily removed under mild conditions, facilitating the synthesis of peptides with multiple functionalities.

Case Study: Synthesis of Peptides

In a study focused on synthesizing peptide-based nanofibers, this compound was utilized to create functionalized peptides that self-assemble into conductive nanofibers. These nanofibers exhibited potential applications in bioelectronics and drug delivery systems .

Drug Development

Targeting Specific Proteins

The compound is instrumental in the development of pharmaceutical compounds aimed at targeting specific proteins. By modifying the structure of drugs to include this compound, researchers can enhance drug efficacy and reduce side effects.

Case Study: Histone Deacetylase Inhibitors

Research has shown that derivatives of this compound can act as inhibitors for histone deacetylase 6 (HDAC6), an enzyme linked to various cancers. The study demonstrated that these compounds could selectively inhibit HDAC6 activity, suggesting their potential as therapeutic agents in cancer treatment .

Bioconjugation

Linking Biomolecules

This compound is widely used in bioconjugation processes, where it facilitates the linking of biomolecules to create targeted therapies. One notable application is in the development of antibody-drug conjugates (ADCs), which improve treatment precision in cancer therapies by delivering cytotoxic drugs directly to cancer cells.

Case Study: Antibody-Drug Conjugates

A recent study highlighted the use of this compound in synthesizing ADCs that demonstrated enhanced efficacy against specific tumor types. The conjugation process allowed for selective targeting and reduced systemic toxicity compared to traditional chemotherapy .

Material Science

Functionalized Polymers

In material science, this compound is utilized to create functionalized polymers that can be employed in drug delivery systems. These polymers are designed to provide controlled release of therapeutic agents, improving treatment outcomes.

Data Table: Properties of Functionalized Polymers

| Polymer Type | Release Mechanism | Therapeutic Application |

|---|---|---|

| Biodegradable | Hydrolysis | Cancer therapy |

| Stimuli-responsive | pH or temperature | Targeted drug delivery |

| Smart polymers | Enzyme-mediated | Chronic disease management |

Diagnostics

Development of Diagnostic Tools

this compound also finds applications in the development of diagnostic tools. Its ability to bind selectively to biomolecules aids in disease detection and monitoring.

Case Study: Diagnostic Assays

In diagnostic research, this compound has been employed in assays designed to detect specific biomarkers associated with diseases such as cancer and neurodegenerative disorders. The binding properties of Fmoc derivatives enhance the sensitivity and specificity of these diagnostic tests .

Mecanismo De Acción

The mechanism of action of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid involves its role as a protecting group for amino acids in peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . The compound interacts with molecular targets such as enzymes and receptors, facilitating the study of their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenyl)butanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups in peptide synthesis . This makes it highly valuable in the synthesis of complex peptides and proteins .

Actividad Biológica

Fmoc-4-(4-aminophenyl)butanoic acid is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₂₅H₂₃NO₄

- Molecular Weight : 401.47 g/mol

- CAS Number : 186320-14-9

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amine functionalities during chemical reactions.

The mechanism of action for this compound primarily revolves around its use as a building block in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in further reactions. This property makes it valuable for creating peptides with specific biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, antimicrobial peptides that mimic the structure of this compound have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These peptides demonstrated a high percentage of bacterial inhibition (up to 97%) at certain concentrations, indicating a promising avenue for developing new antimicrobial agents .

Case Studies

-

Peptide Synthesis and Activity :

- A study utilized this compound as part of a synthetic route to create antimicrobial peptides. The resulting peptides were tested against several bacterial strains and showed promising results, suggesting that the incorporation of this compound can enhance the biological activity of synthesized peptides .

-

Protein Interaction Studies :

- In another research initiative, this compound was incorporated into peptide chains to study protein interactions. The findings revealed that the structural modifications provided by this compound could influence the binding affinities and functional properties of proteins involved in various biological processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Solid-Phase Peptide Synthesis (SPPS) :

- The Fmoc protecting group allows for stepwise addition of amino acids on a solid support, facilitating the formation of complex peptide structures while maintaining high purity and specificity.

- Chemical Reactions :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-4-(2-fluorophenyl)butanoic acid | Similar structure with fluorine substitution | Potentially altered biological activity |

| 3-Fmoc-amino-4-(2-amino)benzoic acid | Contains an additional amino group | Enhanced reactivity due to multiple amine groups |

| Fmoc-phenylalanine | Amino acid derivative with an Fmoc protecting group | Commonly used as a standard building block |

Propiedades

IUPAC Name |

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPZRHXDZBKJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.